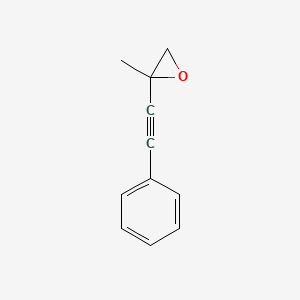
3-amino-N-(2-bromophenyl)propanamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(2-bromophenyl)propanamidehydrochloride is a chemical compound with the molecular formula C9H11BrN2O·HCl. It is a white to off-white powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-bromophenyl)propanamidehydrochloride typically involves the reaction of 2-bromobenzoyl chloride with 3-aminopropanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
化学反応の分析
Types of Reactions
3-amino-N-(2-bromophenyl)propanamidehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in the formation of 3-nitro-N-(2-bromophenyl)propanamidehydrochloride, while reduction of the bromine atom results in the formation of 3-amino-N-phenylpropanamidehydrochloride.
科学的研究の応用
3-amino-N-(2-bromophenyl)propanamidehydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-amino-N-(2-bromophenyl)propanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 3-amino-N-phenylpropanamide
- 3-amino-N-(2-chlorophenyl)propanamide
- 3-amino-N-(2-fluorophenyl)propanamide
Uniqueness
3-amino-N-(2-bromophenyl)propanamidehydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can undergo specific reactions that similar compounds with different halogen atoms may not.
特性
分子式 |
C9H12BrClN2O |
|---|---|
分子量 |
279.56 g/mol |
IUPAC名 |
3-amino-N-(2-bromophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H11BrN2O.ClH/c10-7-3-1-2-4-8(7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H |
InChIキー |
TVINAQOURIQVND-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CCN)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


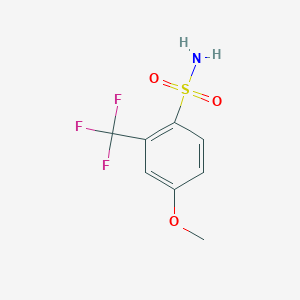

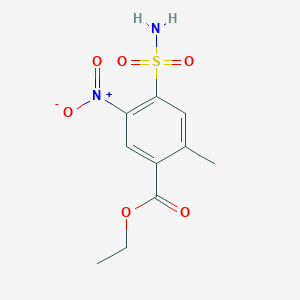
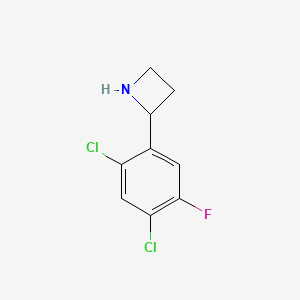


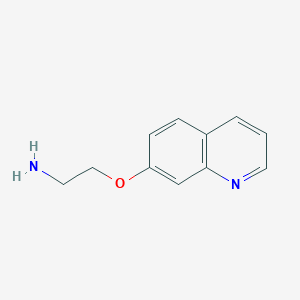
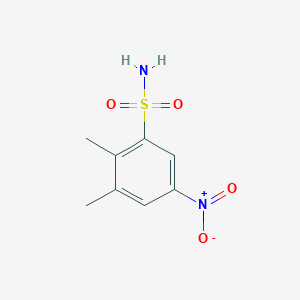
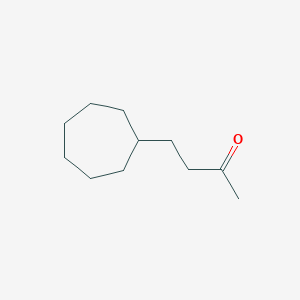
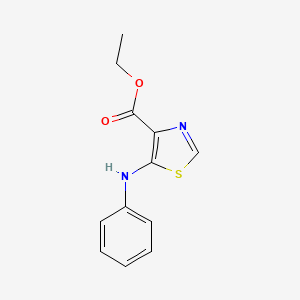
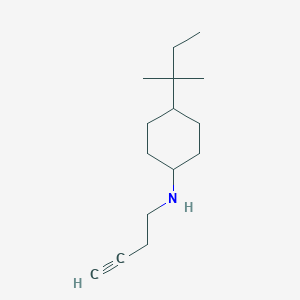
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)
